o-Phenylphenol-d5 Glucuronide
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Overview
Description
o-Phenylphenol-d5 Glucuronide is a deuterated analog of o-Phenylphenol Glucuronide. It is a metabolite of 2-Phenylphenol, which is an agricultural fungicide. This compound is used as an analytical standard in various scientific studies .
Preparation Methods
The synthesis of o-Phenylphenol-d5 Glucuronide involves the glucuronidation of o-Phenylphenol. The process typically includes the use of deuterium labeling to produce the deuterated analog. The synthetic route involves the protection of the hydroxyl group of o-Phenylphenol, followed by glucuronidation using glucuronic acid derivatives. The final step involves deprotection to yield the desired glucuronide .
Chemical Reactions Analysis
o-Phenylphenol-d5 Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
o-Phenylphenol-d5 Glucuronide is used in various scientific research applications, including:
Chemistry: It is used as an analytical standard for the quantification of o-Phenylphenol metabolites.
Biology: It is used in studies related to the metabolism and elimination of phenolic compounds.
Medicine: It is used in pharmacokinetic studies to understand the metabolism of drugs containing phenolic groups.
Industry: It is used in the development of new agricultural fungicides and preservatives
Mechanism of Action
The mechanism of action of o-Phenylphenol-d5 Glucuronide involves its metabolism in the liver, where it undergoes glucuronidation. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the phenolic group of o-Phenylphenol. The resulting glucuronide is more water-soluble and is excreted in the urine .
Comparison with Similar Compounds
o-Phenylphenol-d5 Glucuronide is similar to other glucuronide metabolites of phenolic compounds, such as triclosan-O-glucuronide and 2-phenylphenol-O-glucuronide. its deuterated nature makes it unique and useful as an internal standard in analytical studies. Other similar compounds include:
- Triclosan-O-glucuronide
- 2-Phenylphenol-O-glucuronide
- Morphine-6-glucuronide .
Properties
Molecular Formula |
C18H18O7 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[2-(2,3,4,5,6-pentadeuteriophenyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m1/s1/i1D,2D,3D,6D,7D |
InChI Key |
AKSKFIDXFDAABG-AMTNVPBCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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